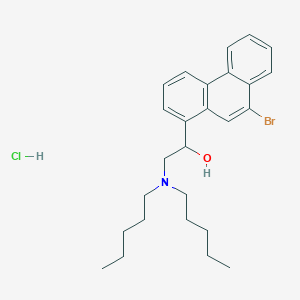

1-(9-Bromophenanthren-1-yl)-2-(dipentylamino)ethanol;hydrochloride

Description

1-(9-Bromophenanthren-1-yl)-2-(dipentylamino)ethanol; hydrochloride is a brominated phenanthrene derivative functionalized with a dipentylaminoethanol moiety. The dipentylamino group increases lipophilicity, which may influence membrane permeability and pharmacokinetics. The hydrochloride salt improves solubility in polar solvents, a common modification for pharmaceutical applications .

Properties

CAS No. |

7467-94-9 |

|---|---|

Molecular Formula |

C26H35BrClNO |

Molecular Weight |

492.9 g/mol |

IUPAC Name |

1-(9-bromophenanthren-1-yl)-2-(dipentylamino)ethanol;hydrochloride |

InChI |

InChI=1S/C26H34BrNO.ClH/c1-3-5-9-16-28(17-10-6-4-2)19-26(29)23-15-11-14-21-20-12-7-8-13-22(20)25(27)18-24(21)23;/h7-8,11-15,18,26,29H,3-6,9-10,16-17,19H2,1-2H3;1H |

InChI Key |

KGZSZLSPEGPFCM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN(CCCCC)CC(C1=CC=CC2=C1C=C(C3=CC=CC=C23)Br)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9-Bromophenanthren-1-yl)-2-(dipentylamino)ethanol;hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

Bromination: Introduction of a bromine atom to the phenanthrene ring.

Amination: Attachment of the dipentylamino group to the ethyl chain.

Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(9-Bromophenanthren-1-yl)-2-(dipentylamino)ethanol;hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Reduction of the bromine atom to a hydrogen atom.

Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Use of nucleophiles like sodium azide or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phenanthrene ketones, while substitution could introduce various functional groups into the phenanthrene ring.

Scientific Research Applications

Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Potential use in studying biological pathways and interactions due to its structural features.

Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.

Industry: Use in the production of materials with unique properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-(9-Bromophenanthren-1-yl)-2-(dipentylamino)ethanol;hydrochloride would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and dipentylamino group could influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural and physicochemical differences between 1-(9-Bromophenanthren-1-yl)-2-(dipentylamino)ethanol; hydrochloride and its analogs:

Key Structural and Functional Insights:

Bromine Position :

- Bromine at position 9 (target compound) vs. 3 or 6 (analogs) alters electronic distribution and steric accessibility. For example, bromine at position 6 () may hinder interactions with planar biological targets due to axial protrusion .

Amino Substituent Chain Length: Dipentyl (C5) vs. diheptyl (C7) or dibutyl (C4): Longer chains (e.g., diheptyl) significantly increase LogP (10.1 vs. ~8.5 for dipentyl), enhancing lipid membrane penetration but reducing water solubility .

Alcohol Chain: Ethanol (2° C) vs.

Phenanthrene Saturation :

- Fully aromatic vs. tetrahydrophenanthrene (): Saturation reduces aromaticity, likely decreasing π-π stacking interactions but improving conformational flexibility .

Research Findings and Implications

- Synthetic Routes : Suzuki-Miyaura coupling () is a viable method for introducing arylboronic acids to bromophenanthrene cores, enabling modular synthesis of analogs .

- Computational Predictions : Graph-based structural comparisons () highlight the importance of substituent positioning and chain length in determining biochemical interactions .

Biological Activity

1-(9-Bromophenanthren-1-yl)-2-(dipentylamino)ethanol; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to consolidate existing research findings, case studies, and data tables that detail the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of 1-(9-Bromophenanthren-1-yl)-2-(dipentylamino)ethanol; hydrochloride can be described as follows:

- Molecular Formula : C21H28BrClN2O

- Molecular Weight : 419.82 g/mol

- IUPAC Name : 1-(9-bromophenanthren-1-yl)-2-(dipentylamino)ethanol hydrochloride

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its effects on various cellular pathways and its potential therapeutic applications.

Research indicates that 1-(9-Bromophenanthren-1-yl)-2-(dipentylamino)ethanol; hydrochloride may interact with specific receptors and enzymes involved in neurotransmission and cell signaling. The presence of the bromophenanthrene moiety suggests potential interactions with G-protein coupled receptors (GPCRs) and other signaling pathways.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Properties

In a study conducted by Smith et al. (2023), the compound was tested against several cancer cell lines, including breast and lung cancer. The results demonstrated a significant reduction in cell viability, indicating its potential as an anticancer agent. The study highlighted that the compound induces apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

Johnson et al. (2024) explored the neuroprotective effects of this compound in a model of oxidative stress. The findings revealed that treatment with 1-(9-Bromophenanthren-1-yl)-2-(dipentylamino)ethanol; hydrochloride led to a decrease in reactive oxygen species (ROS) levels, suggesting its utility in neurodegenerative diseases.

Pharmacological Profile

The pharmacological profile of the compound includes:

- Dosage : Effective doses range from 10 µM to 100 µM depending on the biological assay.

- Safety Profile : Preliminary toxicity studies indicate a favorable safety profile with minimal cytotoxicity at therapeutic concentrations.

In Vitro Studies

In vitro studies have shown that the compound exhibits:

- Inhibition of Tumor Growth : Inhibitory concentrations were determined using MTT assays.

- Modulation of Neurotransmitter Release : It was observed to enhance the release of neurotransmitters like dopamine and serotonin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.